Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a chemical compound with the molecular formula . It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine groups from undesired reactions. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its ability to selectively release the amine functionality under acidic conditions.
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has been investigated for its biological activity, particularly in the context of enzyme-substrate interactions and protein modifications. Its role as a building block in peptide synthesis makes it relevant for studies involving biological macromolecules. Additionally, it has potential applications in drug delivery systems, where its protective group can facilitate controlled release mechanisms.
The synthesis of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate typically involves a multi-step process:
This method can be scaled for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate finds numerous applications across various fields:
Research into the interactions of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate focuses on its role in peptide synthesis and its interactions with enzymes. The Boc protecting group allows for selective reactions that are crucial in synthesizing biologically active peptides. Understanding these interactions aids in optimizing synthetic pathways and improving yields of desired products.
Several compounds share structural similarities with methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2S)-2-amino-6-(tert-butoxycarbonylamino)hexanoate | Contains an additional amino group at position 2 | |
| Methyl (2R)-2-amino-6-(tert-butoxycarbonylamino)hexanoate | Stereoisomer differing at position 2 | |
| (S)-Methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate | Derivative used specifically in peptide synthesis |
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is distinguished by its specific position of the Boc protecting group and its application as a versatile intermediate in peptide synthesis. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable compared to other similar compounds that may not offer the same level of control during synthetic processes .
The development of the Boc protecting group in the mid-20th century revolutionized peptide synthesis by addressing the need for orthogonal protection strategies. Louis A. Carpino’s pioneering work in the 1950s established the Boc group as a robust solution for temporary amine protection, enabling sequential coupling reactions without unintended side reactions. The Boc group’s compatibility with solid-phase peptide synthesis (SPPS), as demonstrated by R. Bruce Merrifield in the 1960s, further cemented its utility. Merrifield’s automated SPPS protocols relied on Boc-protected amino acids, which could be selectively deprotected using trifluoroacetic acid (TFA) while retaining benzyl-based side-chain protections.
A pivotal advancement came with the synthesis of Boc-protected lysine derivatives, such as methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. These compounds enabled chemists to incorporate ε-amino group protections into peptide backbones, preventing undesired crosslinking or cyclization during assembly. The Boc group’s stability under basic and nucleophilic conditions also facilitated its use in solution-phase synthesis, particularly for constructing hydroxamate-based HDAC inhibitors.
Despite the rise of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry in the 1980s—a method employing base-labile protections—Boc-based strategies retained niche applications. For instance, Boc-protected intermediates proved essential for synthesizing acid-stable peptides prone to Trp or Met oxidation under Fmoc deprotection conditions. This historical trajectory underscores the Boc group’s adaptability and enduring role in addressing synthetic challenges.
The Boc group’s utility stems from its unique physicochemical properties and compatibility with diverse reaction conditions. Key attributes include:
The Boc group is cleaved via acid-catalyzed hydrolysis, typically using TFA or HCl in methanol. This process generates a tert-butyl cation intermediate, which is scavenged by nucleophiles like anisole to prevent alkylation side reactions. The following reaction illustrates the deprotection of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate:
$$
\text{MeO}2\text{C-(CH}2\text{)}5\text{-NH-Boc} \xrightarrow{\text{TFA}} \text{MeO}2\text{C-(CH}2\text{)}5\text{-NH}2 + \text{CO}2 + \text{C}(\text{CH}3)3^+
$$
Boc’s acid sensitivity allows it to coexist with base-labile protections like Fmoc, enabling multi-directional synthetic strategies. For example, ε-Boc-protected lysine residues can be incorporated into Fmoc-based SPPS protocols, with selective Boc removal achieved post-assembly for further functionalization.
Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc~2~O) under mild conditions. A representative synthesis of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate involves treating methyl 6-aminohexanoate with Boc~2~O in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP):
$$
\text{MeO}2\text{C-(CH}2\text{)}5\text{-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{base}} \text{MeO}2\text{C-(CH}2\text{)}5\text{-NH-Boc}
$$
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate serves as a precursor to hydroxamic acids, a class of HDAC inhibitors. After Boc deprotection, the free amine is converted to a hydroxamate group via reaction with hydroxylamine, yielding compounds like vorinostat analogs. The Boc group’s temporary protection ensures precise control over hydroxamate introduction, avoiding premature chelation or side reactions.
| Property | Boc Group | Fmoc Group |
|---|---|---|
| Deprotection Reagent | TFA, HCl | Piperidine, DBU |
| Stability | Stable to base, labile to acid | Stable to acid, labile to base |
| Orthogonality | Compatible with Fmoc | Compatible with Boc |
| Typical Use Case | Acid-tolerant peptides | Base-sensitive modifications |
This table highlights the complementary roles of Boc and Fmoc in peptide synthesis, with Boc remaining preferred for acid-stable sequences requiring orthogonal deprotection.
The tert-butoxycarbonyl protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, resulting in carbamate formation with concurrent release of carbon dioxide and tert-butanol [16] [17]. The protection reaction proceeds through a tetrahedral intermediate where the amine attacks a carbonyl site on di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that subsequently decomposes [19].
Table 1: Boc Protection Reaction Conditions for Linear Chain Amino Acids
| Substrate | Solvent System | Base | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 6-aminohexanoic acid | Tetrahydrofuran | Triethylamine | 25 | 8 hours | 78-85 |
| 6-aminohexanoic acid | Water/Tetrahydrofuran | Sodium hydroxide | 0-25 | 12 hours | 82-90 |
| 6-aminohexanoic acid | Acetonitrile | 4-dimethylaminopyridine | 40 | 6 hours | 75-88 |
The deprotection dynamics involve acid-catalyzed cleavage where protonation of the carbonyl oxygen facilitates fragmentation of the tert-butyl group [18]. The mechanism proceeds through carbocation formation, with the resulting tert-butyl cation undergoing elimination to form isobutylene while the carbamic acid intermediate spontaneously decarboxylates to regenerate the free amine [16] [23].
Kinetic studies reveal that deprotection efficiency varies significantly with the nature of the amino acid residue and reaction conditions [21]. For linear chain amino acids like those found in hexanoate derivatives, deprotection typically requires 3-10 minutes under standard acidic conditions, with trifluoroacetic acid in dichloromethane providing optimal results [21] [17].
Table 2: Deprotection Kinetics for Boc-Protected Linear Chain Amino Derivatives
| Deprotection Reagent | Solvent | Temperature (°C) | Time (min) | Efficiency (%) |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25 | 3-7 | 95-98 |
| Hydrochloric acid | Methanol | 25 | 10-15 | 90-95 |
| Trimethylsilyl iodide | Methanol | 25 | 30-60 | 85-92 |
The synthesis of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate employs a multi-step approach beginning with protection of 6-aminohexanoic acid followed by esterification . The initial protection step utilizes di-tert-butyl dicarbonate under mild basic conditions to form the Boc-protected amino acid intermediate [7].
Esterification methodologies for carbamate-bearing aliphatic esters require careful optimization to prevent competing reactions [35]. Direct esterification using methanol and trimethylchlorosilane at room temperature provides excellent yields while avoiding harsh conditions that might compromise the carbamate protecting group [35].
Table 3: Stepwise Synthesis Yields for N-Carbamate Hexanoate Derivatives
| Synthesis Step | Reagent System | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate/Triethylamine | Room temperature, 8h | 85-92 | 95-98 |
| Methyl Esterification | Methanol/Trimethylchlorosilane | Room temperature, 2h | 88-94 | 92-96 |
| Overall Synthesis | Two-step sequence | - | 75-87 | 90-94 |
Alternative synthetic routes employ coupling reagents such as dicyclohexylcarbodiimide for amide bond formation in related carbamate derivatives [10]. These methodologies prove particularly valuable when constructing more complex carbamate-ester conjugates where direct esterification approaches may be insufficient [9] [13].
The carbamate formation mechanism involves three-component coupling reactions utilizing primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide [9] [13]. This approach generates carbamates through nucleophilic attack of the carbamate anion on electrophilic carbon centers, providing access to diverse N-alkyl carbamate structures [13].
Solvent selection critically influences the selectivity and efficiency of amino group modification reactions in carbamate synthesis [24]. Tetrahydrofuran emerges as the optimal solvent for many carbamate protection reactions due to its ability to solubilize both organic substrates and inorganic bases while providing appropriate polarity for nucleophilic attack mechanisms [26].
Table 4: Solvent System Performance in Amino Group Modification
| Solvent | Dielectric Constant | Protection Yield (%) | Selectivity | Reaction Rate |
|---|---|---|---|---|
| Tetrahydrofuran | 7.43 | 88-94 | High | Fast |
| Dichloromethane | 8.93 | 82-88 | Moderate | Moderate |
| Acetonitrile | 35.94 | 75-85 | High | Slow |
| Dimethylformamide | 36.71 | 70-82 | Low | Fast |
The choice of solvent system significantly affects the thermodynamics and kinetics of amino group protection reactions [24]. Lower dielectric constant solvents like tetrahydrofuran provide reduced activation energies for carbamate formation while maintaining high selectivity for primary amino groups over secondary amines [24] [26].
Mixed solvent systems combining tetrahydrofuran with small amounts of water enhance reaction rates while preserving selectivity [4] [26]. The aqueous component facilitates base solubility and proton transfer processes essential for efficient carbamate formation, while the organic phase maintains substrate solubility throughout the reaction course [4].
Table 5: Mixed Solvent System Optimization Results
| Solvent Ratio (THF:H₂O) | Base Solubility | Reaction Rate | Product Yield (%) | Side Reactions |
|---|---|---|---|---|
| 10:1 | Good | Fast | 90-95 | Minimal |
| 5:1 | Excellent | Very Fast | 85-92 | Low |
| 2:1 | Excellent | Moderate | 78-88 | Moderate |
Temperature optimization reveals that reactions conducted at 25-40°C provide optimal balance between reaction rate and product stability [14] [26]. Higher temperatures accelerate carbamate formation but may promote competing elimination reactions or premature deprotection of acid-labile protecting groups [17] [26].
| Nucleophile | Mechanism | Rate Constant (25°C, M⁻¹s⁻¹) | Brønsted β value | Temperature Dependence |
|---|---|---|---|---|
| Hydroxide (OH⁻) | BAC2 | 1.7 × 10⁰ | 0.39 | Strong |
| Alkoxide (RO⁻) | BAC2 | 5.2 × 10⁻¹ | 0.42 | Moderate |
| Amine (primary) | BAC2 | 3.4 × 10⁻² | 0.35 | Moderate |
| Amine (secondary) | BAC2 | 1.8 × 10⁻² | 0.31 | Weak |
| Water (H2O) | AAC2 | 1.0 × 10⁻⁶ | N/A | Strong |
| Alcohol (ROH) | AAC2 | 2.5 × 10⁻⁵ | N/A | Moderate |
| Imidazole | BAC2 | 4.1 × 10⁻¹ | 0.38 | Moderate |
| Carboxylate (RCOO⁻) | BAC2 | 8.3 × 10⁻² | 0.34 | Moderate |
The Brønsted analysis of these reactions provides insight into the degree of bond formation and breaking in the transition state [6] [7]. Beta values ranging from 0.31 to 0.42 indicate that nucleophilic bond formation is moderately advanced in the transition state, while leaving group departure is less developed [7]. This suggests that the tetrahedral intermediate formation is the rate-determining step for most nucleophilic substitutions involving Boc-protected intermediates [6].
The aliphatic backbone of Methyl 6-[(tert-butoxy)carbonyl]amino]hexanoate plays a significant role in modulating the reactivity of the carbamate functionality [8]. The six-carbon chain provides sufficient flexibility to minimize conformational constraints while maintaining the structural integrity necessary for selective transformations [8]. Mechanistic studies have demonstrated that the hexanoate chain adopts extended conformations that facilitate nucleophilic approach to the carbonyl carbon [9].
Temperature dependence studies reveal distinct patterns for different nucleophilic substitution pathways [10]. Strong temperature dependence is observed for hydroxide and water-mediated reactions, reflecting the high activation energies associated with these processes [10]. In contrast, secondary amine reactions show weak temperature dependence, consistent with their lower activation barriers and more favorable thermodynamic profiles [10].
The tert-butyl group within the tert-butoxycarbonyl protecting group exerts profound steric and electronic influences on the reaction kinetics of carbamate formation and transformation [11] [12]. The substantial steric bulk of the tert-butyl moiety creates significant hindrance around the reaction center, fundamentally altering the accessibility of nucleophiles to the carbonyl carbon [12].
Table 2: Steric and Electronic Effects of Substituents on Reaction Kinetics
| Substituent | Steric Parameter (A-value) | Relative Rate (krel) | Electronic Effect (σ) | Activation Energy Increase (kJ/mol) |
|---|---|---|---|---|
| Hydrogen | 0.0 | 1.00 | 0.00 | 0 |
| Methyl | 1.7 | 0.85 | -0.17 | 3-5 |
| tert-Butyl | 4.9 | 0.15 | -0.30 | 15-25 |
| tert-Butoxycarbonyl (Boc) | 5.2-5.8 | 0.10-0.05 | +0.15 | 20-35 |
| Phenyl | 3.0 | 0.65 | -0.01 | 8-12 |
| Cyclohexyl | 2.2 | 0.45 | -0.15 | 10-15 |
| n-Butyl | 1.8 | 0.75 | -0.13 | 5-8 |
| sec-Butyl | 2.1 | 0.55 | -0.21 | 7-10 |
Quantitative analysis of steric effects reveals that the tert-butyl group possesses an A-value of 4.9, indicating substantial conformational preference for equatorial positioning in cyclohexane systems [11]. When incorporated within the tert-butoxycarbonyl protecting group, this steric bulk translates to A-values ranging from 5.2 to 5.8, representing some of the largest steric parameters observed for common protecting groups [13]. The direct consequence of this steric hindrance is a dramatic reduction in reaction rates, with relative rate constants (krel) falling to 0.10-0.05 compared to hydrogen substitution [12].
The electronic effects of tert-butyl groups contribute additional complexity to the reaction kinetics [14]. The tert-butyl moiety exhibits electron-donating properties through hyperconjugation, characterized by a negative Hammett sigma value of -0.30 [15]. However, when integrated into the tert-butoxycarbonyl system, the overall electronic effect becomes electron-withdrawing with a positive sigma value of +0.15 due to the carbonyl functionality [13]. This electronic dichotomy influences both the ground state stability and transition state energetics of carbamate transformations [14].
Activation energy measurements provide quantitative insight into the kinetic impact of tert-butyl substitution [16] [17]. The presence of tert-butyl groups increases activation energies by 15-25 kilojoules per mole compared to hydrogen substitution, while the complete tert-butoxycarbonyl system elevates activation barriers by 20-35 kilojoules per mole [16]. These energy increases directly correlate with the observed reductions in reaction rates and demonstrate the substantial kinetic penalty imposed by steric hindrance [17].
Table 4: Comparative Stability Analysis of Carbamate Derivatives
| Carbamate Type | Half-life pH 7 (hours) | Half-life pH 9 (minutes) | Thermal Stability (°C) | Solubility in Water (mg/L) |
|---|---|---|---|---|
| Methyl hexanoate carbamate | 48 | 15 | 180 | 2500 |
| tert-Butyl hexanoate carbamate | 120 | 45 | 220 | 180 |
| Phenyl hexanoate carbamate | 24 | 8 | 160 | 850 |
| Benzyl hexanoate carbamate | 18 | 6 | 150 | 1200 |
| Cyclohexyl hexanoate carbamate | 72 | 25 | 200 | 320 |
| Ethyl hexanoate carbamate | 36 | 12 | 175 | 1800 |
| Isopropyl hexanoate carbamate | 96 | 35 | 210 | 420 |
| sec-Butyl hexanoate carbamate | 84 | 28 | 195 | 550 |
Conformational analysis reveals that tert-butyl groups impose significant restrictions on molecular flexibility [9]. The bulky tert-butyl substituent adopts preferential conformations that minimize steric interactions, leading to restricted rotation around adjacent bonds [9]. In the case of Methyl 6-[(tert-butoxy)carbonyl]amino]hexanoate, these conformational preferences influence the spatial arrangement of the entire molecule, affecting both intermolecular interactions and reaction trajectories [9].
The steric hindrance effects of tert-butyl groups extend beyond simple size considerations to encompass dynamic factors related to molecular motion [12]. Dynamic parameter studies demonstrate that the energy barriers for conformational changes increase substantially in the presence of bulky tert-butyl substituents [12]. This reduced conformational flexibility translates to slower approach of nucleophiles and longer residence times in high-energy transition states [12].
Temperature-dependent kinetic studies reveal complex relationships between steric hindrance and thermal activation [15]. While increased temperature generally accelerates reactions by providing thermal energy to overcome activation barriers, the presence of tert-butyl groups creates additional temperature-dependent effects [15]. The bulky substituents exhibit enhanced thermal motion at elevated temperatures, potentially providing some relief from steric hindrance through increased conformational sampling [15].
Solvent effects on tert-butyl-containing systems demonstrate the interplay between steric and solvation factors [18]. The hydrophobic nature of tert-butyl groups reduces water solubility from 2500 milligrams per liter for methyl derivatives to 180 milligrams per liter for tert-butyl analogues [18]. This dramatic solubility reduction affects reaction kinetics in aqueous media by altering the effective concentration of reactive species and modifying the solvation environment around the reaction center [18].